The therapeutic effect of dilmapimod stems from its direct inhibition of the p38 MAPK signaling pathway, a central mediator of the inflammatory response.
The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.
p38 MAPK Pathway and this compound Inhibition. This compound binds to and inhibits p38α, blocking the production of pro-inflammatory cytokines.
This compound has been evaluated in various clinical and experimental settings, providing evidence for its pharmacological effects.
For research purposes, the following table summarizes the methodologies from pivotal studies on this compound.
| Study Focus | Experimental Model / Population | Key Methodology Details |
|---|
| Clinical Efficacy (Neuropathic Pain) [5] | 50 patients with neuropathic pain from nerve trauma, radiculopathy, or carpal tunnel syndrome. | Design: Multicenter, double-blind, placebo-controlled, two-period cross-over trial. Intervention: Oral this compound vs. placebo, twice daily for 2 weeks. Primary Endpoint: Change in average daily pain score (11-point NRS) in the second week of treatment. | | Population PK/PD (Trauma/ARDS) [6] | 57 severe trauma patients (non-head injury) at risk for ARDS. | Design: Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study. Intervention: IV this compound (3, 7.5, or 10 mg) or placebo over 4 or 24 hrs for 3 days. Analysis: Population PK model developed using NONMEM. PD analysis used an indirect response model for CRP. | | In Vitro & Mechanism [1] [2] | Cellular assays. | this compound identified as a potent p38 MAPK inhibitor. Its effect on inhibiting pro-inflammatory cytokine production has been evaluated in various disease models [1]. |
Understanding this compound's place in the broader field of p38 MAPK inhibition provides valuable insight.
Dilmapimod acts by inhibiting the p38 MAPK, a key intracellular signaling pathway that regulates the synthesis of pro-inflammatory cytokines in response to extracellular stimuli [1] [2]. The table below summarizes its core pharmacological profile.
| Aspect | Description |
|---|---|
| Molecular Target | p38 mitogen-activated protein kinase (MAPK) [3] [4] [2] |
| Primary Mechanism | Inhibition of p38 MAPK signaling, leading to reduced transcription and synthesis of pro-inflammatory mediators [1] [2]. |
| Key Biomarker Effects | • Significantly reduces sorbitol-induced phosphorylation of heat shock protein 27 (pHSP27) [3]. • Suppresses lipopolysaccharide-induced TNF-α production [3]. • Modulates systemic inflammation biomarkers like C-reactive protein (CRP) and fibrinogen [1] [5]. | | Key Differentiator | Provides potent inhibition of the p38 pathway, a mechanism distinct from steroids like prednisolone [3]. |
Clinical trials have demonstrated the target engagement and potential therapeutic effects of this compound across different patient populations.
A randomized, placebo-controlled, crossover study in COPD patients assessed the effects of single oral doses of this compound (7.5 mg and 25 mg) on blood biomarkers [3].
| Treatment | Reduction in WM pHSP27 (0-6h) | Reduction in WM TNF-α (0-24h) |
|---|---|---|
| This compound 7.5 mg | ~58% (vs. placebo, ( p < 0.0001 )) | 33.4% (vs. placebo, ( p = 0.02 )) |
| This compound 25 mg | ~58% (vs. placebo, ( p < 0.0001 )) | 40% (vs. placebo, ( p = 0.005 )) |
| Prednisolone 30 mg | Not Significant | 81.5% (vs. placebo, ( p < 0.0001 )) |
An exploratory, double-blind, placebo-controlled, cross-over trial evaluated this compound (15 mg/day) over two weeks in patients with neuropathic pain from nerve trauma or compression [4].
A gene expression analysis on blood and sputum samples from COPD patients treated with a single 25 mg dose of this compound identified specific inflammatory pathways affected by p38 inhibition [1].
The following table consolidates key chemical, in-vitro, and pharmacokinetic data for this compound.
| Property | Details |
|---|---|
| Molecular Formula | C23H19F3N4O3 [6] [2] [7] |
| Molecular Weight | 456.42 g/mol [6] [8] [7] |
| CAS Registry Number | 444606-18-2 [6] [2] [7] |
| In Vitro Solubility | DMSO: 91 - 125 mg/mL (199.37 - 273.87 mM) [6] [8] |
| Storage (for research) | -20°C, powder form [8] |
| IV Pharmacokinetics | In trauma patients, plasma concentration-time profile is described by a 3-compartment model. Population clearance is 35.87 L/h, and steady-state volume of distribution (Vss) is 160 L [5]. |
For researchers looking to design experiments, here is a consolidated view of key methodologies from the clinical studies.
The diagram below illustrates the mechanism of action of this compound and the experimental workflow for assessing its effect, based on the described studies.
This diagram shows that this compound inhibits the p38 MAPK node, blocking the downstream production of inflammatory mediators. The ex-vivo assays (pHSP27 and TNF-α) directly measure this inhibitory effect.
This compound is a potent and well-characterified p38 MAPK inhibitor that has demonstrated target engagement and biological activity in clinical settings. Its ability to modulate key inflammatory biomarkers and show efficacy in neuropathic pain supports its potential as an anti-inflammatory therapeutic [3] [4]. According to DrugBank, this compound remains an investigational drug that has been studied in clinical trials for conditions including COPD, neuropathic pain, rheumatoid arthritis, and acute respiratory distress syndrome (ARDS), but it is not an approved medication [2].
The table below summarizes the core characteristics of this compound.
| Attribute | Description |
|---|---|
| Generic Name | This compound [1] |
| Molecular Target | p38 mitogen-activated protein kinase (MAPK), specifically MAPK14 (p38α) [2] [1] |
| Mechanism of Action | Small molecule inhibitor of the p38 MAPK intracellular signaling pathway, reducing the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators [2] [1] |
| Chemical Formula | C({23})H({19})F({3})N({4})O(_{3}) [1] |
| DrugBank Accession Number | DB12140 [1] |
| Therapeutic Areas | Chronic Obstructive Pulmonary Disease (COPD), Neuropathic Pain, Acute Respiratory Distress Syndrome (ARDS), Rheumatoid Arthritis (investigational) [3] [1] |
This compound has been evaluated in multiple clinical trials for different inflammatory conditions. The table below synthesizes key findings from these studies.
| Condition / Study | Study Design | Key Findings |
|---|---|---|
| COPD [2] [4] | Randomized, placebo-controlled trial in 17 COPD patients; single 25 mg oral dose. | Reduced systemic inflammation biomarkers; modulated gene expression in blood/sputum (STAT1, MMP-9, CAV1, IL-1β) linked to fibrinogen/CRP regulation [2] [4]. |
| Neuropathic Pain [3] [5] | Randomized, double-blind, placebo-controlled, crossover trial in 50 patients with nerve injury; 15 mg/day oral for 2 weeks. | Statistically significant reduction in average daily pain score vs. placebo (0.80-point difference on NRS); well-tolerated [3]. |
| ARDS Risk (Severe Trauma) [6] [7] | Randomized, double-blind, placebo-controlled phase IIa in 77 severe trauma patients; IV infusion for 3 days. | Well-tolerated; 24-hour 10 mg infusion showed favorable PK profile and largest reductions in IL-6, CRP, IL-8, sTNF-R1 vs. placebo [6] [7]. |
Population pharmacokinetic modeling in severe trauma patients characterized the drug's profile, with body mass index (BMI) identified as a significant covariate [7].
| Pharmacokinetic Parameter | Value (Population Mean) |
|---|---|
| Clearance (CL) | 35.87 L/h [7] |
| Volume of Distribution at Steady State (V~ss~) | 160 L [7] |
| Significant Covariate | Body Mass Index (BMI) - Increased CL and inter-compartment clearance (Q2) [7] |
| Key Pharmacodynamic Effect | Trend of inhibiting C-Reactive Protein (CRP) production; described by an indirect response model [7] |
For researchers, understanding the methodologies used to study this compound's effects is crucial. Here are detailed protocols from key studies.
This protocol outlines the process for analyzing gene expression changes in blood and sputum samples from a clinical trial [2].
This methodology, used for the related p38 inhibitor losmapimod, is highly relevant for deconvoluting this compound's targets [8]. The workflow below outlines the key steps in the DIA-based TPP protocol for detecting target engagement, adapted from the studies on losmapimod [8].
The following diagram illustrates the core p38 MAPK signaling pathway, which is central to this compound's mechanism of action.
Dilmapimod (SB-681323) is a selective inhibitor of p38 MAPK, specifically the p38α isoforma, which is a central node in the intracellular signaling network that responds to extracellular stressors and immune stimuli [1] [2].
The diagram below illustrates the core signaling pathway and the point of inhibition by this compound:
This compound inhibits p38α MAPK, suppressing cytokine production.
This compound has been evaluated in several Phase II clinical trials across different inflammatory conditions. The tables below summarize key quantitative data from these studies on its anti-inflammatory activity and pharmacokinetics.
Table 1: Anti-inflammatory Biomarker Changes in Clinical Trials
| Clinical Condition | Dosing Regimen | Key Biomarker Changes vs. Placebo | Study Reference |
|---|
| Severe Trauma (at risk for ARDS) | 10 mg IV, 24-hour infusion, for 3 days | - IL-6: Consistently lower (ratio < 1)
Table 2: Selected Pharmacokinetic and Dosing Data
| Parameter | Cohort 1 | Cohort 2 | Cohort 3 | Cohort 4 |
|---|---|---|---|---|
| Dose/Infusion Time | 3 mg / 4 hrs | 7.5 mg / 24 hrs | 7.5 mg / 4 hrs | 10 mg / 24 hrs |
| Primary PK Finding | - | - | - | Most favorable PK profile; maintained consistent plasma levels [5]. |
| Anti-inflammatory Activity | Modest effect | Modest effect | - | Strongest effect on biomarkers (IL-6, CRP, IL-8, sTNFR1) [5]. |
For researchers aiming to investigate p38 MAPK inhibition, the following summarizes key methodologies from the cited studies.
1. Clinical Trial Protocol for Severe Trauma
2. Gene Expression Analysis in COPD
IL1B, IL6, TNF, CCL5, MMP9) were analyzed using TaqMan or SYBR Green assays.RL19, GAPDH, β-actin, cyclophilin) [4].3. In Vitro Target Engagement Assay
Despite promising anti-inflammatory activity in Phase II trials, this compound's overall development status appears to be discontinued after Phase III [7]. This reflects a broader historical challenge in the development of p38 MAPK inhibitors, which has often been hindered by toxicity concerns, particularly liver toxicity, and insufficient efficacy in larger trials [1] [7]. This context is crucial for researchers exploring this drug class.
The data on this compound offers several valuable lessons for developing anti-inflammatory therapies:
| Aspect | Details |
|---|---|
| Drug Name | This compound (SB-681323) [1] |
| Drug Type | Small molecule [1] [2] |
| Mechanism of Action | Potent, selective, reversible inhibitor of p38α MAPK (Mitogen-activated protein kinase) [1] [3] |
| Primary Targets & Downstream Effects | Inhibits p38 MAPK, reducing production of pro-inflammatory cytokines and mediators (e.g., TNF-α, IL-1β, IL-6) and cellular infiltration to inflammation sites [1] [3]. |
| Key Clinical Findings | • Neuropathic Pain: Significant reduction in average daily pain score vs. placebo (0.80 points on NRS, p=0.0034) in nerve injury patients [3] [4]. • COPD: Modulated gene expression (STAT1, MMP-9, CAV1, IL-1β) in blood/sputum, influencing inflammatory biomarkers CRP/fibrinogen [5] [6]. • Inflammation: Reduced LPS-induced TNF-α production and pHSP-27 (p38 pathway biomarker) in clinical studies [3]. | | Reported Status | Investigational; highest phase reported as "Discontinued Phase 3" for Coronary Artery Disease [1] [2]. |
The most robust evidence for this compound comes from early clinical trials. Here are the methodologies from key studies.
This study provides the clearest evidence of biological activity and efficacy in humans [3] [4].
This study detailed the effects of this compound on inflammatory pathways using biomarker and gene expression analysis [5] [6].
The following diagram illustrates the core signaling pathway that this compound inhibits, based on the described mechanism of action.
p38 MAPK pathway and this compound's inhibitory mechanism of action.
Dilmapimod is a potent p38 mitogen-activated protein kinase (MAPK) inhibitor investigated for its anti-inflammatory effects, including in patients with severe trauma at risk for developing Acute Respiratory Distress Syndrome (ARDS) [1] [2].
The data comes from a phase IIa, randomised, double-blind, placebo-controlled study (ClinicalTrials.gov Identifier: NCT00996840). The population pharmacokinetic (PopPK) analysis was performed using NONMEM software, and the model was developed using 471 this compound concentration records from 57 subjects [1] [3] [2].
The plasma concentration-time profile of intravenously administered this compound was best described by a three-compartment model with zero-order input and first-order elimination [1] [3]. The table below summarizes the core model parameters and the quantitative impact of Body Mass Index (BMI):
| Parameter | Symbol | Value | Description |
|---|---|---|---|
| Clearance | CL | 35.87 L/h | Population typical value [1] |
| Steady-State Volume of Distribution | Vss | 160 L | Sum of Vc, V2, and V3 [1] |
| BMI on Clearance | ΔCL/ΔBMI | +1.79 L/h | Increase per 1 kg/m² BMI increase [1] [3] |
| BMI on Inter-compartment Clearance | ΔQ2/ΔBMI | +0.52 L/h | Increase per 1 kg/m² BMI increase [1] [3] |
The model described that after IV dosing, this compound was quickly distributed to peripheral compartments and then slowly eliminated in a multi-exponential manner. The plasma concentration increased approximately proportionally with the dose [1] [3].
For a comprehensive understanding, here are the key methodological details from the study:
Study Design & Dosing: The study included four cohorts with different dosing regimens [3] [2]:
Dataset and Outliers: Two outlier subjects were excluded from the model. Their concentration range over the sampling interval was over ten times greater than the majority of subjects. Inclusion caused model minimization failure [3].
The study also explored the relationship between this compound concentration and the pharmacodynamic (PD) biomarker, C-reactive protein (CRP) [1] [2].
The diagram below illustrates the structural components of the final population pharmacokinetic model for this compound.
Diagram of the three-compartment PK model for intravenous this compound, showing covariates [1] [3] [2].
The table below summarizes the core population pharmacokinetic parameters of dilmapimod and the quantified effect of BMI, based on a study in severe trauma patients at risk for Acute Respiratory Distress Syndrome (ARDS) [1] [2].
| Parameter | Symbol | Base Value | BMI Effect |
|---|---|---|---|
| Structural Model | - | Three-compartment | [1] [2] |
| Clearance | CL | 35.87 L/h | Increase of 1.79 L/h per 1 kg/m² increase in BMI [1] [2] |
| Inter-compartment Clearance | Q2 | Reported in model | Increase of 0.52 L/h per 1 kg/m² increase in BMI [1] [2] |
| Steady-State Volume of Distribution | Vss | 160 L | Not a significant covariate [1] [2] |
This data indicates that for patients with higher BMI, this compound is cleared from the body at a faster rate. This has direct implications for dosing strategies to ensure maintained therapeutic exposure.
The following diagram and description outline the key methodology from the referenced population PK study.
Overview of the population PK/PD study design and analysis workflow.
This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response [3] [4]. The following diagram illustrates its mechanism.
This compound inhibits p38 MAPK, reducing production of pro-inflammatory cytokines.
This mechanism is the basis for its investigation in inflammatory conditions like ARDS, rheumatoid arthritis, and neuropathic pain [1] [3] [5]. By inhibiting p38 MAPK, this compound reduces the levels of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, which subsequently leads to a reduction in systemic biomarkers like CRP [3] [4].
Dilmapimod is a potent small-molecule inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) [1] [2]. The p38 MAPK pathway is a central regulator of the production of pro-inflammatory cytokines, which are known to be involved in the pathophysiology of conditions like Acute Respiratory Distress Syndrome (ARDS) [1] [2].
The clinical study (NCT00996840) aimed to test the hypothesis that inhibiting p38 with intravenous this compound could provide an anti-inflammatory effect in non-head injury trauma patients identified as being at risk for developing ARDS [1] [2]. C-reactive protein (CRP) was used as a systemic biomarker to assess the pharmacodynamic (PD) response [1] [2].
A population PK model for this compound was developed using data from 57 severe trauma subjects and 471 concentration records, analyzed with NONMEM software [1] [2].
The table below summarizes the final model structure and key parameter estimates:
| Model Feature | Description |
|---|---|
| Structural Model | 3-compartment model with intravenous infusion [1] [2] |
| Clearance (CL) | 35.87 L/h [1] [2] |
| Volume of Distribution (Vss) | 160 L (sum of central and two peripheral compartments) [1] [2] |
| Dose Proportionality | Exposure increased approximately proportionally with dose [2] |
| Significant Covariate | Body Mass Index (BMI) [1] [2] |
| BMI on CL | Increase of 1.79 L/h per 1 kg/m² increase in BMI [1] [2] |
| BMI on Q2 | Increase of 0.52 L/h per 1 kg/m² increase in BMI [1] [2] |
The following diagram illustrates the structure of this 3-compartment model, including the influence of the identified covariate, BMI.
The PD of the system was characterized by modeling the time course of C-reactive protein (CRP) levels following trauma [1] [2].
Kin) [1] [2]. However, in this particular study, the dataset did not allow for the establishment of a statistically significant concentration-effect relationship in a formal PK/PD model [1] [2].The logic of this PK/PD relationship is visualized below.
This section outlines the key methodological details from the Phase IIa clinical study (NCT00996840) for reference in developing application protocols [2].
Dilmapimod is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway [1] [2] [3]. The p38 MAPK is a serine-threonine kinase that plays a central role in the intracellular signaling network that regulates the production of pro-inflammatory cytokines [2] [3]. Activation of this pathway is implicated in the pathophysiology of inflammatory conditions, including Acute Respiratory Distress Syndrome (ARDS) [2] [3].
In a phase IIa clinical trial (NCT00996840), this compound was administered intravenously to severe trauma patients (excluding those with severe head injury) who were at high risk of developing ARDS [1] [2] [3]. The goal was to leverage its anti-inflammatory effect by inhibiting p38 MAPK early in the inflammatory cascade, thereby potentially preventing the onset of ARDS. C-reactive protein (CRP), a systemic inflammatory biomarker, was used as a key pharmacodynamic marker to evaluate the drug's biological activity [1] [2] [3].
The analysis of this compound in the target patient population yielded several critical quantitative findings, which are summarized in the table below.
Table 1: Key Population Pharmacokinetic (PK) Parameters of this compound from the Three-Compartment Model
| PK Parameter | Symbol | Population Estimate | Key Covariate (BMI) |
|---|---|---|---|
| Clearance | CL | 35.87 L/h | Increase of 1.79 L/h per 1 kg/m² increase in BMI [1] [2] |
| Inter-compartment Clearance | Q2 | Not fully specified | Increase of 0.52 L/h per 1 kg/m² increase in BMI [1] [2] |
| Steady-State Volume of Distribution | Vss | 160 L | Not identified as a significant covariate [1] [2] |
Table 2: Summary of Pharmacodynamic (PD) Modeling Results for Biomarker Response
| Component | Model Type | Description of Response | Drug Effect |
|---|---|---|---|
| CRP Profile (Post-trauma) | Indirect Response Model | A sharp increase following injury, followed by a slow decrease over time [1] [2] | A trend of inhibited CRP production was observed, but it was not statistically significant in the final model [1] [2] |
| This compound PK/PD | Concentration-CRP Relationship | Exploration of the relationship between plasma this compound concentration and CRP suppression [1] | The small dataset limited the ability to establish a robust PK/PD model [1] [2] |
This section outlines the core methodology from the clinical trial that generated the data for the PK/PD modeling [2] [3].
The following diagram illustrates the conceptual relationship between this compound exposure and its pharmacodynamic effect on the CRP biomarker, as explored in the study. The DOT script used to generate it is provided below.
Diagram Title: Conceptual PK/PD Model of this compound Effect on CRP
This diagram summarizes the established three-compartment PK model and the indirect response PD model for CRP. The dashed line indicates the potential inhibitory effect of this compound on CRP synthesis that was explored in the analysis.
The population PK model successfully characterized this compound's disposition in a severely ill trauma population, identifying Body Mass Index (BMI) as a statistically significant covariate on drug clearance [1] [2]. The PD analysis confirmed that an indirect response model adequately describes the natural time-course of CRP after trauma.
While a trend suggesting that this compound inhibits CRP production was noted, the study was likely underpowered (as indicated by the "small dataset") to definitively prove a robust concentration-effect relationship [1] [2]. Despite this limitation, the trial found that a 10 mg dose given as a 24-hour continuous infusion provided the most favorable plasma concentration profile and showed the most pronounced effects on inflammatory markers, including CRP [4]. These findings provide a valuable foundation for the design of future larger clinical trials to evaluate the efficacy of this compound in preventing ARDS and other inflammatory organ injuries.
| Trial Focus | Dose Regimen | Route | Source/Study Details |
|---|---|---|---|
| Neuropathic Pain [1] [2] | 7.5 mg or 15 mg total per day, administered twice daily for two weeks. | Oral | Double-blind, placebo-controlled, crossover study. |
| COPD (Biomarker Study) [3] | Single 25 mg dose. | Oral | Single-dose study to measure pharmacodynamic effects. |
| General Investigational Use [4] | Dosing information "Not Available"; status marked as "Investigational". | (Not Specified) | DrugBank database entry. |
For research planning, the following details from the published neuropathic pain trial can serve as a methodological reference for oral administration studies [1] [2]:
Understanding this compound's mechanism can help guide future research applications:
The diagram below illustrates this core signaling pathway and the drug's action point.
To obtain the intravenous infusion protocol you require, I suggest the following:
Dilmapimod (SB-681323) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a central role in regulating inflammatory responses. The p38 MAPK intracellular signaling pathway responds to various extracellular stimuli, including cytokines, Toll-like receptor agonists, and components of cigarette smoke, ultimately influencing the expression of proinflammatory mediators. This compound exerts its anti-inflammatory effects by inhibiting the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are known to stimulate hepatic production of C-reactive protein (CRP). CRP serves as a key systemic biomarker for monitoring the anti-inflammatory activity of this compound in clinical studies, with reductions in CRP levels providing evidence of target engagement and biological activity [1] [2].
The therapeutic potential of this compound has been investigated across multiple clinical conditions characterized by inflammatory pathophysiology, including chronic obstructive pulmonary disease (COPD), severe trauma patients at risk for acute respiratory distress syndrome (ARDS), neuropathic pain following nerve injury, and percutaneous coronary intervention. In each of these conditions, this compound has demonstrated the capacity to modulate inflammatory biomarkers, particularly CRP, though the magnitude and clinical significance of these effects have varied across patient populations and study designs [3] [2] [4]. The following sections provide detailed methodological protocols and analytical approaches for assessing this compound's pharmacokinetic profile and its effects on CRP and other inflammatory biomarkers.
The population pharmacokinetic (PK) profile of this compound has been characterized in severe trauma subjects at risk for developing ARDS following intravenous administration. The plasma concentration-time profile of this compound is adequately described by a three-compartment model with multi-exponential elimination [5] [6] [7].
Table 1: Population Pharmacokinetic Parameters of Intravenous this compound
| PK Parameter | Value | Comments |
|---|---|---|
| Clearance (CL) | 35.87 L/h | Significantly influenced by BMI (+1.79 L/h per 1 kg/m² increase) |
| Volume of Distribution (Vss) | 160 L | Sum of Vc, V2, and V3 |
| Inter-compartment Clearance (Q2) | - | Significantly influenced by BMI (+0.52 L/h per 1 kg/m² increase) |
| Dose Proportionality | Approximately proportional | Observed across 3-10 mg dose range |
| Elimination Pattern | Multi-exponential | Rapid distribution to peripheral compartments, followed by slow elimination |
This compound treatment demonstrates consistent effects on inflammatory biomarkers across multiple clinical studies, with CRP serving as the primary pharmacodynamic (PD) biomarker for monitoring anti-inflammatory activity.
Table 2: Pharmacodynamic Effects of this compound on Inflammatory Biomarkers
| Biomarker | Effect of this compound | Clinical Context | Significance |
|---|---|---|---|
| C-reactive Protein (CRP) | Trend toward inhibition of production | Severe trauma at risk for ARDS | Primary PD biomarker |
| CRP | Reduction | COPD | Systemic anti-inflammatory effect |
| CRP | Attenuation of increase | Percutaneous coronary intervention | Systemic anti-inflammatory effect |
| Fibrinogen | Reduction | COPD | Systemic anti-inflammatory effect |
| IL-6, IL-8, sTNF-R1 | Most different vs. placebo at 10 mg/24h | Severe trauma | Secondary PD biomarkers |
| Gene Expression | Modulation of STAT1, MMP-9, CAV1, IL-1β | COPD | Potential mechanism for fibrinogen effects |
Protocol Overview: The population PK and PD modeling approach characterizes this compound plasma concentration-time profiles and its relationship with CRP levels using nonlinear mixed-effects modeling implemented in NONMEM software [5] [6] [7].
Population PK Model: A three-compartment population PK model was developed to characterize this compound's PK profile in severe trauma subjects. The model evaluated the potential effects of available covariates (e.g., body mass index, age, organ function) on this compound pharmacokinetics. Body mass index (BMI) was identified as a statistically significant covariate on both clearance (CL) and inter-compartment clearance (Q2), with each 1 kg/m² increase in BMI resulting in a 1.79 L/h increase in CL and a 0.52 L/h increase in Q2 [5] [7].
Indirect Response PD Model: The CRP profile following tissue injury was adequately described by an indirect response model, characterized by a sharp increase in CRP levels following injury, followed by a slow decline. The model explored the inhibitory effect of this compound on CRP production, with data exploration indicating a potential drug effect, though the small dataset did not show statistically significant improvement in the PK/PD modeling [5] [6].
Model Evaluation: The final population PK model was evaluated using diagnostic plots, visual predictive checks, and bootstrap analysis to assess model stability and performance. The model adequately described the observed this compound plasma concentration-time profiles in severe trauma subjects at risk for ARDS [6].
Protocol Overview: Analysis of gene expression changes in blood and sputum samples from COPD patients following this compound treatment provides insights into the molecular mechanisms underlying its effects on inflammatory biomarkers [1] [2].
Sample Collection: Whole blood samples were collected in PAXgene blood RNA tubes at pre-dose and 1, 2, and 6 hours post-dose. Sputum induction was performed using hypertonic saline, with processed cells collected in TRIZOL reagent for RNA preservation [2].
RNA Processing and Microarray: Total RNA was extracted using robotic extraction (Biorobot 8000), with quality assessment via spectrophotometry and Agilent Bioanalyzer. For whole-blood samples, total RNA was converted to amplified antisense sscDNA using the NuGEN Ovation RNA Amplification System V2, followed by fragmentation, biotin labeling, and hybridization to Affymetrix Human Genome HG-U133plus2 GeneChip arrays [2].
Pathway Analysis: Gene expression data were analyzed to identify pathways and networks modulated by this compound. STAT1, MMP-9, CAV1, and IL-1β were identified as genes regulated by this compound that could influence fibrinogen levels, while only IL-1β was identified as a gene regulating CRP levels, suggesting p38 MAPK inhibition affects specific inflammatory pathways differentially [1] [2].
Protocol Overview: Multiple dosing regimens have been employed in clinical studies of this compound across different patient populations and routes of administration [5] [3] [4].
Intravenous Administration in Trauma Patients: In a phase IIa randomized, double-blind, placebo-controlled study in severe trauma patients at risk for ARDS, this compound was administered via intravenous infusion for 3 consecutive days in four distinct cohorts with different dosing regimens [5] [3]:
Pharmacokinetic modeling indicated that the 10 mg dose administered as a continuous infusion over 24 hours provided the most favorable plasma concentration profile and demonstrated the greatest differences in inflammatory markers compared to placebo [3].
Oral Administration in Neuropathic Pain: In a double-blind, placebo-controlled, crossover study in patients with neuropathic pain following nerve injury, oral this compound was administered at 7.5 mg/day and 15 mg/day for two-week treatment periods, separated by a two-week washout period [4].
Sample Processing: Human plasma samples were analyzed for this compound using a validated analytical method based on protein precipitation followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis [5] [7].
Quantification Range: The lower limit of quantification for this compound was 0.1 ng/mL using a 50 μL aliquot of human plasma, with an upper limit of quantification of 100 ng/mL [5] [7].
Quality Control: Quality control samples prepared at three different analyte concentrations were included with each batch of study samples. Acceptance criteria required no more than one-third of total QC results and no more than one-half of results from each concentration level to deviate from nominal concentration by more than 15% [5].
CRP Quantification: Human serum CRP levels were quantified by an immuno-turbidimetric assay (CRP Latex, Beckman Coulter), in which CRP reacts with anti-human CRP antibodies coated on latex particles to form insoluble aggregates. The assay linear range for CRP was from 1.0 to 480 mg/L [5] [7].
Gene Expression Validation: Real-time PCR was performed on blood and sputum RNA to validate microarray results. Selected genes included CCL5, HSPB1 (HSP27), IL-1β, IL-6, IL-8, MMP-9, and TNF-α in blood, and CCL4, CXCL1, CXCL10, HSPB1, IL-1β, IL-6, IL-8, PPARγ, and TNF-α in sputum. Housekeeping genes for normalization included RL19, GAPDH, β-actin, and cyclophilin [2].
BMI Impact on Dosing: The significant effect of BMI on this compound clearance suggests that body size-based dosing may be necessary to achieve consistent drug exposure across diverse patient populations [5] [7].
Sample Timing for PD Assessment: The indirect response model for CRP indicates that careful timing of biomarker assessments is crucial, as CRP levels naturally fluctuate following tissue injury, potentially obscuring drug effects if measured at suboptimal timepoints [5] [6].
Biomarker Specificity: While CRP serves as a useful systemic biomarker for p38 inhibition, gene expression analyses suggest that p38 MAPK inhibition affects inflammatory pathways differentially, with distinct mechanisms underlying changes in CRP versus fibrinogen levels [1] [2].
Statistical Power: The exploration of PK/PD relationships in the severe trauma population was limited by small sample size, highlighting the need for appropriately powered studies to detect statistically significant drug effects on inflammatory biomarkers [5] [6].
This compound represents a promising approach for targeting inflammation through inhibition of the p38 MAPK pathway. The methodologies outlined in these Application Notes and Protocols provide researchers with standardized approaches for assessing the pharmacokinetics, pharmacodynamics, and biomarker responses associated with this compound treatment across various clinical contexts. The consistent effect of this compound on CRP levels supports its utility as a primary pharmacodynamic biomarker for establishing proof-of-mechanism in early-phase clinical trials of p38 MAPK inhibitors.
The following diagram illustrates the mechanism of action of this compound and the experimental workflow for assessing its effects on inflammatory biomarkers:
The core methodology for the quantification of Dilmapimod (also referred to as SB-681323) in human plasma is summarized in the table below [1] [2].
| Method Parameter | Description |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) |
| Sample Volume | 50 µL aliquot of human plasma [1] [2] |
| Sample Preparation | Protein Precipitation [1] [2] |
| Quantification Range | 0.1 ng/mL (LLOQ) to 100 ng/mL (ULOQ) [1] [2] |
| Quality Control (QC) | QC samples at three concentrations were included in each batch alongside calibration standards [1] [2] |
| Run Acceptance Criteria | No more than one-third of total QC results, and no more than half at each concentration level, could deviate from the nominal concentration by more than 15% [1] [2] |
The analytical method was used in a Phase IIa clinical trial to characterize the population pharmacokinetics of this compound in severe trauma subjects at risk for Acute Respiratory Distress Syndrome (ARDS) [1].
| Study Aspect | Details |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled study in non-head injury trauma patients (NCT00996840) [1] [3] |
| Dosing | Intravenous infusion over 4 or 24 hours for 3 consecutive days at doses of 3 mg, 7.5 mg, and 10 mg [1] [3] |
| PK Sampling (4-h infusion) | Pre-dose, 4, 4.25, 5, 8, 12 h post-dose on Day 1; pre-dose on Days 2 & 3; 24 h after the third dose [1] |
| PK Sampling (24-h infusion) | Pre-dose on Days 1 & 2; on Day 3: pre-dose, 24 h, 24h10min, 24h45min, 27h, 34h, 40h, 48h [1] |
| Key PK Findings | - A three-compartment model best described the plasma concentration-time profile [1] [4].
The following diagram illustrates the workflow from sample collection to data analysis in this clinical PK study.
Based on the search results, here is a more detailed breakdown of the experimental procedure:
Sample Collection and Storage
Chromatography and Mass Spectrometry While the specific details of the HPLC columns, mobile phase composition, and MS/MS transitions are not provided in the available search results, the general principle of HPLC-MS/MS involves:
This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) [1] [6] [7]. This intracellular signaling pathway regulates the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 [6] [7]. The diagram below illustrates the signaling pathway and the downstream effects measured in the clinical study.
In the clinical study, C-reactive protein (CRP) was used as a systemic pharmacodynamic biomarker of p38 inhibition [1]. The CRP profile post-injury was described by an indirect response model. Although data exploration indicated a trend of this compound inhibiting CRP production, the effect did not reach statistical significance in the PK/PD modeling, potentially due to the small dataset [1] [2] [4].
The p38 mitogen-activated protein kinase (MAPK) pathway is a central intracellular signaling cascade that responds to various extracellular stimuli, including cytokines, Toll-like receptor agonists, and components of cigarette smoke, to regulate the expression of proinflammatory mediators. In chronic obstructive pulmonary disease (COPD), activation of p38 MAPK is increased in the lungs, contributing to sustained inflammation and disease progression. Systemic inflammation in COPD, characterized by elevated biomarkers such as C-reactive protein (CRP) and fibrinogen, is associated with poor clinical outcomes, including increased mortality, exacerbation rates, and hospitalization.
Dilmapimod, a selective p38 MAPK inhibitor, has been investigated for its potential to modulate inflammatory responses in COPD. This document provides a detailed protocol for gene expression analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial of this compound in COPD patients. The primary objective is to elucidate the effects of p38 MAPK inhibition on the inflammatory genome in systemic circulation and the lung microenvironment, with a focus on transcriptomic changes linked to CRP and fibrinogen regulation.
This analysis is based on a subset of samples from a clinical trial described by Betts et al. (2015). Key design elements are summarized below.
The experimental workflow for transcriptomic analysis is illustrated below. This diagram outlines the key steps from sample collection to data analysis.
Figure 1: Workflow for gene expression analysis of blood and sputum samples.
Analysis revealed that this compound significantly modulated specific inflammatory pathways. The table below summarizes key genes regulated by this compound and their potential influence on systemic biomarkers.
Table 1: Key Genes Regulated by this compound and Their Association with Systemic Biomarkers
| Gene Symbol | Gene Name | Regulation by this compound | Associated Biomarker | Potential Functional Role |
|---|---|---|---|---|
| IL-1β | Interleukin-1 Beta | Downregulated | CRP & Fibrinogen | Pro-inflammatory cytokine signaling [1] |
| STAT1 | Signal Transducer and Activator of Transcription 1 | Modulated | Fibrinogen | Transcriptional regulation [1] |
| MMP-9 | Matrix Metalloproteinase-9 | Modulated | Fibrinogen | Tissue remodeling & inflammation [1] |
| CAV1 | Caveolin-1 | Modulated | Fibrinogen | Regulation of endothelial function [1] |
The following diagram illustrates the p38 MAPK signaling pathway and the points of inhibition by this compound, leading to downstream transcriptional effects.
Figure 2: The p38 MAPK signaling pathway and its inhibition by this compound.
The p38 mitogen-activated protein kinase (MAPK) pathway serves as a central intracellular signaling node that transduces a variety of extracellular stimuli, including proinflammatory cytokines, Toll-like receptor agonists, and environmental stressors such as cigarette smoke components. This pathway plays a critical role in regulating the expression of numerous proinflammatory mediators in chronic inflammatory diseases. In clinical contexts, p38 MAPK activation is significantly elevated in the lungs of chronic obstructive pulmonary disease (COPD) patients, making it an attractive therapeutic target for modulating inflammation-driven pathology. [1]
Dilmapimod (SB-681323) is a selective, potent, and orally active p38 MAPK inhibitor that has demonstrated significant effects on inflammatory biomarkers in clinical trials. Treatment with this compound in COPD patients has been shown to reduce systemic inflammation biomarkers, particularly C-reactive protein (CRP) and fibrinogen, both of which are associated with poor clinical outcomes including mortality, exacerbation frequency, and hospitalization rates. [1] The molecular mechanisms underlying these clinical effects involve complex interactions between key inflammatory mediators, including signal transducer and activator of transcription 1 (STAT1), matrix metalloproteinase-9 (MMP-9), and interleukin-1 beta (IL-1β), which form an interconnected regulatory network in inflammatory signaling. [1]
Analysis of gene expression data from whole blood and induced sputum samples of COPD patients treated with this compound in randomized, placebo-controlled clinical trials reveals specific modulations of key inflammatory mediators. Pathway and network analysis identified STAT1, MMP-9, CAV1, and IL-1β as genes significantly regulated by this compound that could influence fibrinogen levels, while only IL-1β was identified as a this compound-regulated gene that could affect CRP levels. This differential regulation suggests that p38 MAPK inhibition modulates specific inflammatory pathways with distinct downstream effects on clinically relevant biomarkers. [1]
Table 1: Gene Expression Changes Following this compound Treatment in COPD Patients
| Gene Symbol | Gene Name | Regulation by this compound | Potential Impact on Biomarkers | Sample Type |
|---|---|---|---|---|
| STAT1 | Signal Transducer and Activator of Transcription 1 | Downregulated | Influences fibrinogen levels | Whole blood, sputum |
| MMP-9 | Matrix Metalloproteinase-9 | Downregulated | Influences fibrinogen levels | Whole blood, sputum |
| IL-1β | Interleukin-1 Beta | Downregulated | Influences both CRP and fibrinogen levels | Whole blood, sputum |
| CAV1 | Caveolin-1 | Downregulated | Influences fibrinogen levels | Whole blood, sputum |
The relationship between IL-1β and MMP-9 represents a particularly important inflammatory amplification loop. Research demonstrates that IL-1β induces MMP-9 expression through multiple signaling pathways, including MAPK, PI3K/Akt, and NF-κB cascades. In A549 lung epithelial cells, IL-1β stimulates MMP-9 expression through c-Src-dependent transactivation of EGFR/PDGFR, subsequently activating PI3K/Akt and leading to NF-κB activation and translocation to the MMP-9 promoter region. [2] Conversely, MMP-9 can cleave pro-IL-1β into its active form, creating a positive feedback loop that amplifies inflammatory signaling. In eosinophils, MMP-9 serves as a protease that cleaves pro-IL-1β into an approximately 15 kDa form, facilitating IL-1β release through an inflammasome/caspase-1-independent mechanism. [3]
Table 2: Interrelationship Between IL-1β and MMP-9 in Inflammatory Signaling
| Experimental System | IL-1β Effect on MMP-9 | MMP-9 Effect on IL-1β | Key Signaling Pathways | Functional Outcomes |
|---|---|---|---|---|
| A549 lung epithelial cells | Induction of expression and activity | Not determined | c-Src/EGFR/PDGFR/PI3K/Akt/NF-κB | Enhanced cell migration |
| Human eosinophils (blood and BAL) | Not determined | Cleavage of pro-IL-1β to active form | MMP-9 dependent, caspase-1 independent | Link between type-2 and type-17 immune responses |
| Pericytes (blood-labyrinth barrier) | Induction of MMP-9 expression | Not determined | PI3K/Akt pathway | Disruption of tight junctions, increased barrier permeability |
| Helicobacter pylori gastritis model | Not determined | STAT1-mediated MMP9 regulation | STAT1/MMP-9 cascade | Impairment of gastric epithelial cell function |
Protocol: mRNA Quantification from Whole Blood and Sputum Samples
This protocol outlines the methodology for measuring gene expression changes in response to this compound treatment, as implemented in clinical trials. [1]
Protocol: Eosinophil Culture and IL-1β Processing Analysis
This protocol describes methods for investigating MMP-9-dependent IL-1β release in cytokine-activated eosinophils, relevant to understanding this compound's effects on this pathway. [3]
Protocol: STAT1 Regulation of MMP-9 Expression
This protocol is adapted from research on H. pylori-induced gastritis but provides applicable methodology for studying this regulatory axis in other inflammatory contexts. [4]
The diagrams below illustrate the key signaling pathways involving p38 MAPK, STAT1, MMP-9, and IL-1β, and the points of inhibition by this compound.
Figure 1: p38 MAPK Signaling Pathway and this compound Mechanism of Action
Figure 2: IL-1β and MMP-9 Regulatory Feedback Loop
The experimental approaches outlined in these application notes are particularly relevant for COPD drug development. Analysis of this compound's effects in clinical trials demonstrates that p38 MAPK inhibition modulates specific inflammatory pathways with potential impacts on disease outcomes. Researchers should consider several key applications:
Beyond COPD, these experimental protocols and mechanistic insights have broader applications in inflammatory disease research:
Dilmapimod is a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor. The rationale for its use in severe trauma patients stems from the critical role the p38 MAPK pathway plays in the initial, dysregulated inflammatory response that can lead to organ dysfunction, including ARDS [1] [2] [3]. By inhibiting this pathway, this compound aims to reduce the production of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and systemic biomarkers like C-Reactive Protein (CRP), potentially preventing the onset of ARDS [2] [3].
The following protocol is adapted from a randomized, double-blind, placebo-controlled, parallel-group study (ClinicalTrials.gov Identifier: NCT00996840) [2] [3].
The table below summarizes the dosing cohorts from the phase IIa study, which established the safety and pharmacokinetic profile of this compound. The 10 mg/24h regimen showed the most favorable profile for anti-inflammatory activity [2].
| Cohort | This compound Dose | Infusion Duration | Randomization (Drug:Placebo) |
|---|---|---|---|
| 1 | 3 mg | 4 hours | 3:1 |
| 2 | 7.5 mg | 24 hours | 2:1 |
| 3 | 7.5 mg | 4 hours | 3:1 |
| 4 | 10 mg | 24 hours | 3:1 |
Accurate PK profiling requires timed blood sample collection.
To assess the anti-inflammatory effect, serum C-Reactive Protein (CRP) levels should be measured at the following time points for all cohorts [3]:
A population PK model established that this compound's plasma concentration-time profile in severe trauma patients is best described by a three-compartment model [1] [3].
The table below summarizes the primary population PK parameters following intravenous dosing.
| PK Parameter | Symbol | Population Value | Notes |
|---|---|---|---|
| Clearance | CL | 35.87 L/h | Increases with BMI [1] |
| Volume of Distribution (Steady-State) | Vss | 160 L | Sum of central and peripheral compartments [1] |
| Impact of Body Mass Index (BMI) | - | +1.79 L/h per 1 kg/m² | Statistically significant increase in CL [1] |
| - | +0.52 L/h per 1 kg/m² | Statistically significant increase in inter-compartmental clearance (Q2) [1] |
The following diagram illustrates the proposed mechanism by which this compound exerts its anti-inflammatory effect in the context of trauma.
Losmapimod is a small molecule designed to inhibit p38 mitogen-activated protein kinase (MAPK). p38 MAPK is a key regulator of cytokine expression and inflammation. The drug's development for facioscapulohumeral muscular dystrophy (FSHD) was halted in September 2024 after its Phase 3 REACH trial did not meet its primary endpoint [1].
The diagram below illustrates the proposed mechanism of losmapimod and the point at which its development was halted.
The failure was not due to a lack of drug effect, but rather an unexpected improvement in the placebo group, which contradicted established natural history data for FSHD [1]. The table below summarizes the key outcomes from the REACH trial.
| Endpoint | Losmapimod Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value |
|---|---|---|---|
| Primary: Reachable Workspace (RWS) | +0.013 (±0.007) | +0.010 (±0.007) | 0.75 |
| Secondary: Muscle Fat Infiltration (MFI) | +0.42% | +0.576% | 0.16 |
| Secondary: Shoulder Abductor Strength | +9.63% | +2.24% | 0.51 |
| Secondary: Patient-Reported Outcomes (PRO) | No statistically significant differences | No statistically significant differences | N/A |
When faced with a failed trial where the placebo group performs unexpectedly well, consider the following investigative framework.
The search for FSHD treatments continues, with several companies pursuing different strategies. The approaches currently under investigation can be summarized as follows [1]:
| Company | Therapeutic Approach |
|---|---|
| Avidity Biosciences | Direct DUX4 knockdown (Antibody-Oligonucleotide Conjugates) |
| Dyne Therapeutics | Direct DUX4 knockdown |
| Arrowhead Pharmaceuticals | Direct DUX4 knockdown (RNA interference) |
| miRecule | Direct DUX4 knockdown |
Q1: Why did losmapimod fail in Phase 3 after showing promise in Phase 2? The primary reason was the unexpected improvement in the placebo group in the Phase 3 REACH trial, which made it impossible to detect a statistically significant benefit of losmapimod. This discrepancy with natural history data and the earlier Phase 2 trial suggests potential issues with trial design or patient population selection [1].
Q2: What are the key scientific questions emerging from the losmapimod trial results? Researchers are investigating whether the Phase 3 cohort was different from the Phase 2 population at baseline. Another key question is why the analysis combined scores from both arms in Phase 3, whereas a larger effect was seen in the non-dominant arm when analyzed separately in Phase 2 [1].
Q3: Are there other therapeutic approaches being explored for FSHD? Yes, the focus has shifted towards approaches that directly knock down the DUX4 protein, which is the root genetic cause of FSHD. Several companies are developing such therapies, with Avidity Biosciences having reported encouraging interim data [1].
Q4: What is atypical p38 MAPK signaling, and is it still a valid target? Atypical p38 signaling, mediated by its interaction with the adaptor protein TAB1, is distinct from the canonical kinase cascade. Blocking this specific interaction has been shown in pre-clinical models to reduce pathology in conditions like acute lung injury without the toxicity associated with broad p38 inhibition, suggesting it remains a scientifically valid but more challenging target to drug [2].
The following table summarizes the key pharmacokinetic parameters of dilmapimod and the precise effect of BMI identified in a population PK study [1] [2] [3]:
| Parameter | Baseline Value (Population Estimate) | Effect of a 1 kg/m² Increase in BMI |
|---|---|---|
| Clearance (CL) | 35.87 L/h | Increase of 1.79 L/h [1] |
| Inter-compartmental Clearance (Q2) | Not Specified | Increase of 0.52 L/h [1] |
| Steady-State Volume of Distribution (Vss) | 160 L | Not identified as a statistically significant covariate. |
This data comes from a study of severe trauma subjects at risk for ARDS who received intravenous this compound (3-10 mg) infused over 4 or 24 hours for 3 consecutive days [1] [4]. The relationship between BMI and both CL and Q2 was found to be statistically significant [1] [3].
The quantitative relationship between BMI and this compound clearance was derived from a specific clinical study and modeling methodology. The following workflow outlines the key stages of this research.
The core methodology was as follows [1] [3]:
When applying this information in a research context, please consider the following critical points:
The following table summarizes the key population pharmacokinetic parameters of dilmapimod and the factors influencing its variability, based on a study in severe trauma patients at risk for ARDS [1] [2].
| Parameter | Symbol | Value (Mean) | Key Covariates | Effect of Covariate |
|---|---|---|---|---|
| Clearance | CL | 35.87 L/h | Body Mass Index (BMI) | BMI increase of 1 kg/m² → CL increase of 1.79 L/h [1] |
| Steady-State Volume of Distribution | Vss | 160 L | ||
| Inter-compartmental Clearance | Q2 | Body Mass Index (BMI) | BMI increase of 1 kg/m² → Q2 increase of 0.52 L/h [1] | |
| Structural Model | Three-compartment model | [1] | ||
| Absorption & Elimination | Quick distribution to peripheral tissues, followed by slow, multi-exponential elimination | [1] | ||
| Dose Proportionality | Plasma concentration increases approximately proportionally with dose | [1] |
The data above comes from a specific phase IIa clinical trial. Here are the essential methodological details for your experimental design reference.
Understanding the relationship between drug concentration and biological effect is crucial. The diagram below illustrates the complete experimental and modeling workflow for this compound, from its mechanism of action to the final PK/PD model.
This section addresses specific technical questions you might encounter.
What is the structural model that best describes this compound's PK? this compound's plasma concentration-time profile following IV administration is best characterized by a three-compartment mammillary model with rapid distribution and slow, multi-exponential elimination [1].
Which covariate has a significant impact on this compound exposure, and should be considered during trial design? Body Mass Index (BMI) is a statistically significant covariate. It impacts both clearance (CL) and inter-compartmental clearance (Q2). Heavier patients may clear the drug faster, which should be accounted for in patient stratification or dosing [1].
Is there a established PK/PD model for this compound's effect? While a direct, statistically significant drug-effect model could not be established from the available dataset, the C-reactive Protein (CRP) response post-injury was successfully modeled using an indirect response model. Data exploration indicated a trend of this compound inhibiting the production rate of CRP, which is consistent with its mechanism as a p38 MAPK inhibitor [1].
How does this compound compare to other p38 MAPK inhibitors? this compound is one of several p38 inhibitors developed for inflammatory conditions. Another well-known oral inhibitor is losmapimod. A key recent development in this field is the design of inhibitors like CHF6297 specifically for inhaled pulmonary administration as a dry powder. This approach aims to maximize lung exposure while minimizing systemic exposure and associated side effects, representing a different developmental strategy [3].
The table below summarizes the primary limitations identified from clinical and population modeling studies of dilmapimod.
| Reported Limitation | Study Population / Context | Key Findings & Challenges |
|---|---|---|
| Lack of Statistical Significance in PK/PD Model | Severe trauma patients at risk for ARDS (IV administration) | A trend of inhibited CRP production was observed, but the dataset did not show a statistically significant improvement in the PK/PD model [1] [2]. |
| Inconsistent Systemic Biomarker Modulation | COPD patients (oral administration) | Reductions in plasma CRP and fibrinogen were reported, but effects could be transient or not sustained across different studies and p38 inhibitors [3] [4]. |
| Complex, Indirect PD Relationship | Severe trauma patients at risk for ARDS | The CRP profile post-injury was best described by an indirect response model, featuring an initial sharp increase followed by a slow decline, rather than a direct drug-effect model [1] [2]. |
| Impact of Patient Covariates (BMI) | Severe trauma patients at risk for ARDS (IV administration) | Body Mass Index (BMI) was a statistically significant covariate on clearance (CL) and inter-compartment clearance (Q2), impacting the base PK model and subsequent PD predictions [1] [2]. |
Here are detailed methodologies and considerations to help address these modeling challenges in your research.
1. Population PK/PD Modeling Protocol This workflow is adapted from the analysis of this compound in trauma patients [1] [2].
2. Experimental Design for Robust PD Endpoints To overcome issues with signal detection, consider these elements in your trial design.
Diagram: Proposed Mechanism of p38 MAPK Inhibition and CRP Modulation. This compound inhibits p38 MAPK activation, thereby reducing the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) that drive hepatic production of CRP [3] [5]. The PK/PD model often links drug concentration to an inhibitory effect on the production rate (Kin) of CRP in an indirect response model [1] [2].
Q1: Why might our PK/PD model fail to show a statistically significant effect of this compound on CRP, even when a trend is visible? This is a common challenge in early-phase trials. The primary reason cited in one trauma study was the small size of the dataset, which limits statistical power [1] [2]. Furthermore, in trauma patients, the immense and variable inflammatory response to injury creates high baseline noise, making it difficult to detect the drug's signal. Using a model that accurately characterizes this high placebo response is essential.
Q2: Are the effects of this compound on CRP consistent across different patient populations? No, the effects appear to be context-dependent. For example, a significant attenuation of systemic inflammation (measured by hsCRP) was reported in patients following percutaneous coronary intervention [7], and reductions in plasma CRP were seen in COPD patients [3]. However, the effect may not be sustained over longer periods (e.g., 12-24 weeks) with all p38 inhibitors [3]. This suggests that the underlying disease, the nature of the inflammatory insult, and treatment duration can all influence the observed CRP response.
Q3: What are the essential components for building a robust base PK model for intravenous this compound? The consensus from clinical data is that a three-compartment model best describes the plasma concentration-time profile [1] [2]. You should also consider incorporating Body Mass Index (BMI) as a significant covariate on clearance (CL) and inter-compartmental clearance (Q2), as this improves the model's predictive performance [1] [2].
The search results contained a specific example from a published study on Dilmapimod (a p38 MAPK inhibitor), which provides a concrete illustration of how outlier data was managed in a clinical population PK analysis [1].
The table below summarizes the quantitative details of the dataset and the rationale for excluding specific data points from the model.
| Aspect | Details from the this compound Study |
|---|---|
| Total Dataset | 471 concentration records from 57 subjects [1] |
| Excluded Data | 40 concentration records (8.5% of total) [1] |
| Primary Reason for Exclusion | Model convergence failure and data consistency issues [1] |
| Specific Cases for Exclusion | - Two outlier subjects (one from each 24-h infusion group): Excluded because their concentration range was over ten times greater than the majority of subjects. Their inclusion caused model minimization to fail [1].
The this compound case study highlights common issues in PK analysis. Here is a structured troubleshooting guide you can apply to your own work.
| Step | Action & Description |
|---|---|
| 1. Visual Inspection | Plot concentration-time data for each subject and each dosing cohort. Look for profiles that deviate dramatically from the group, such as the subjects in the this compound study with a concentration range "over ten times greater than the majority" [1]. |
| 2. Model Diagnostics | Run an initial model and closely examine diagnostic plots. A failure in model minimization can be a direct indicator that outlier data is preventing the algorithm from finding a solution [1]. |
| 3. Data Integrity Check | Audit the dataset for procedural or recording errors. This includes checking for missing covariate data (e.g., missing infusion volume) or illogical concentration values (e.g., high "pre-dose" concentrations suggesting a sampling timing error) [1]. |
| 4. Document & Justify | Maintain a clear record of all excluded data and the specific, objective reason for each exclusion. Transparency is critical for the scientific validity of your analysis [1]. |
This workflow for handling outlier data can be visualized in the following diagram:
| Inhibitor Name | Key Applications / Findings (Model/Context) | Development Status / Notes |
|---|
| Dilmapimod (SB-681323) | • COPD: Reduced plasma fibrinogen & CRP; modulated IL-1β, STAT1, MMP-9, CAV1 gene expression [1]. • Neuropathic Pain: Showed efficacy in a clinical trial for nerve injury-related pain [2]. | Clinical trials; orally administered [3]. | | PH-797804 | • FECD: Protected corneal endothelial cells from ER stress-induced apoptosis [4]. • COPD: Showed improvement in lung function (FEV1) [5]. • Cancer: A second-generation inhibitor tested in preclinical cancer models [6]. | Preclinical & clinical trials; used as a research tool [4] [6]. | | VX-702 | • FECD: Protected corneal endothelial cells from ER stress-induced apoptosis [4]. • Postoperative Pain: Reduced pain hypersensitivity in a rat model (p38α selective) [7]. | Preclinical & clinical trials; p38α selective inhibitor [4] [7]. | | Losmapimod | • COPD: Mixed results; some studies showed improved FEV1 and reduced fibrinogen/hsCRP, while others showed no significant benefit [5]. | Clinical trials; orally administered [3]. | | SB203580 | • FECD: Protected corneal endothelial cells from ER stress-induced apoptosis [4]. • General Research: A classic, first-generation p38α/β inhibitor used extensively in basic research. | Primarily a research tool. | | MW150 | • Spinal Muscular Atrophy (SMA): Showed neuroprotective effects, improved motor function in mice, and synergized with SMN-inducing therapy [8]. | Preclinical research; optimized for brain penetration and selectivity [8]. | | CHF6297 | • COPD/Asthma: Designed for inhaled administration; showed robust anti-inflammatory activity in lung models, including steroid-resistant inflammation [3]. | Preclinical research; inhaled dry powder formulation [3]. | | ULTR-p38i (e.g., 1639) | • Colorectal Cancer: A novel "type 1.5" inhibitor with a long target residence time, triggering mitotic catastrophe and cell death in preclinical models [6]. | Preclinical research. | | BIRB796 | • General Research: A broad-spectrum inhibitor that affects all p38 isoforms at high concentrations [9]. | Primarily a research tool. |
The efficacy of these inhibitors is typically evaluated through standardized experimental protocols. Key findings for this compound and other compounds are outlined below.
The p38 MAPK pathway is a central cellular signaling cascade activated by various stressors. The following diagram illustrates its core components and how the inhibitors act upon it.
The table below summarizes key findings from clinical trials for dilmapimod and standard first-line treatments.
| Treatment | Study Type & Duration | Reduction in Pain Score (vs. Placebo) | Key Findings and Effect Size | Common Adverse Events |
|---|---|---|---|---|
| This compound (15 mg/day) [1] [2] | RCT, Crossover, 2 weeks | 0.80 points on 11-point NRS (p=0.0034) | Statistically significant reduction in average daily pain. Modest effect size; larger trials needed to confirm clinical meaningfulness. [1] | Well tolerated; no clinically relevant safety findings. [1] |
| Duloxetine (60 mg/day) [3] | Open-label RCT, 12 weeks | 2.80 points on VAS (intra-group, p<0.0001) | Significant reduction in pain from baseline. Shown to be efficacious in pain relief. [3] | Constipation (6.9%), Orthostatic hypotension (4.6%). [3] |
| Pregabalin (300 mg/day) [3] | Open-label RCT, 12 weeks | 2.08 points on VAS (intra-group, p<0.0001) | Significant reduction in pain from baseline. Also showed a comparable outcome to duloxetine. [3] | Lethargy/Somnolence (8.1%), Peripheral edema (3.4%). [3] |
This compound and standard treatments work through entirely different biological pathways.
Understanding the clinical trial designs is critical for interpreting the data.
The table below summarizes how the p38 MAPK inhibitor this compound affects key systemic inflammation biomarkers based on a clinical trial in COPD patients.
| Biomarker | Observed Change with this compound | Biological Significance |
|---|---|---|
| C-Reactive Protein (CRP) | Reduced levels [1] | A non-specific acute phase protein; reduction indicates decrease in systemic inflammation [1]. |
| Fibrinogen | Reduced levels [1] | A glycoprotein involved in clotting; high levels associated with poor outcomes in COPD; reduction suggests positive treatment effect [1]. |
| Gene Expression (STAT1, MMP-9, CAV1, IL-1β) | mRNA levels regulated [1] | Suggests this compound acts on specific inflammatory pathways in immune cells, differentially affecting CRP vs. fibrinogen [1]. |
The key data comes from a randomized, placebo-controlled clinical trial in COPD patients, which is the gold standard for clinical validation [1].
This methodology connects the molecular action of the drug (gene expression changes) with its systemic anti-inflammatory effects (reduction in CRP and fibrinogen).
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects, based on the findings from the clinical study.
This mechanism is consistent with the known role of p38 MAPK as a master regulator of inflammation, which responds to various stressors to drive the production of pro-inflammatory mediators [1].
The following table synthesizes data from a study where COPD patients were treated with a single 25 mg oral dose of dilmapimod. Gene expression was first analyzed via microarray, and specific targets were subsequently confirmed using RT-PCR [1].
| Gene / Target | Regulation by this compound | Associated Biomarker | Primary Detection Method | Confirmation Method |
|---|---|---|---|---|
| IL-1β | Downregulated | CRP & Fibrinogen [1] | Microarray | Real-time PCR (TaqMan/SYBR Green) [1] |
| STAT1 | Downregulated | Fibrinogen [1] | Microarray & Network Analysis | Not individually confirmed by PCR in this study [1] |
| MMP-9 | Downregulated | Fibrinogen [1] | Microarray | Real-time PCR (TaqMan/SYBR Green) [1] |
| CAV1 | Downregulated | Fibrinogen [1] | Microarray & Network Analysis | Not individually confirmed by PCR in this study [1] |
| HSPB1 (HSP27) | Target Engagement | p38 pathway activity [1] | Phosphorylation Assay | Real-time PCR (TaqMan/SYBR Green) [1] |
| TNF-α | Not Significant | N/A | Microarray | Real-time PCR (TaqMan/SYBR Green) [1] |
The gene expression data were generated using the following standardized methodologies:
The diagram below illustrates the signaling pathway and the experimental workflow used to identify and confirm this compound's effects, from cellular action to data analysis.
The table below compares the safety and key findings from clinical trials of various p38 MAPK inhibitors.
| Inhibitor Name | Therapeutic Area | Phase | Safety & Tolerability Findings | Key Efficacy & Development Status |
|---|---|---|---|---|
| Dilmapimod (SB-681323) | Severe Trauma (at risk for ARDS) [1] [2] | IIa | Well-tolerated in a critically ill population; no clinically relevant safety findings [1]. | Showed a trend in reducing inflammatory biomarkers (IL-6, CRP); may merit further evaluation [1] [3]. |
| Neuropathic Pain [4] | II | Well tolerated; no clinically relevant safety issues reported [4]. | Associated with a significant reduction in pain intensity; requires larger confirmatory studies [4]. | |
| Losmapimod | Coronary Heart Disease (CHD) [5] | Meta-analysis | - | No significant reduction in Major Adverse Cardiovascular Events (MACE) [5]. |
| Facioscapulohumeral Muscular Dystrophy (FSHD) [6] | III | Safety and tolerability profile was consistent with previous studies; no treatment-related serious adverse events [6]. | Failed primary and secondary endpoints (2024); sponsor suspended future development [6]. | |
| P38 MAPK Inhibitors (as a class) | Coronary Heart Disease (CHD) [5] | Meta-analysis | - | As a drug class, did not show a significant reduction in MACE, unlike other immunomodulators (e.g., NLRP3 inhibitors) [5]. |
For the key studies cited, here are the methodologies used:
This compound in Severe Trauma (Phase IIa) [1]
This compound in Neuropathic Pain (Phase II) [4]
Losmapimod in FSHD (Phase III, REACH trial) [6]
The following diagram illustrates the signaling pathway that these inhibitors target, which is central to inflammatory responses.
This pathway shows how p38 MAPK is a central hub in the inflammatory response. Inhibitors like this compound and losmapimod work by binding to the active site of the p38 MAPK enzyme, preventing it from phosphorylating downstream transcription factors. This, in turn, suppresses the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) that drive pathology in various diseases [7].